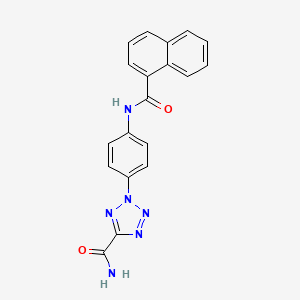

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2/c20-17(26)18-22-24-25(23-18)14-10-8-13(9-11-14)21-19(27)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRXRJSGOWTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole ring is constructed through a Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For this compound, 4-cyanophenyl precursors serve as starting materials.

Procedure :

- Substrate Preparation : 4-Nitrobenzonitrile undergoes cycloaddition with sodium azide (NaN₃, 3 equiv) in dimethylformamide (DMF) at 120°C for 18–24 hours under nitrogen.

- Catalyst Optimization : Transition metal catalysts improve yields:

- Intermediate Isolation : 2-(4-Nitrophenyl)-2H-tetrazole-5-carbonitrile is filtered and recrystallized (ethanol/water, 1:3 v/v).

Key Data :

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 120 | 24 | 65 |

| ZnBr₂ | 120 | 12 | 88 |

| CuI/Fe₃O₄ | 80 | 0.5* | 92 |

*Microwave irradiation

Nitro Reduction and Naphthamido Coupling

The nitro group is reduced to an amine, followed by acylation with 1-naphthoyl chloride.

Procedure :

- Nitro Reduction : 2-(4-Nitrophenyl)-2H-tetrazole-5-carbonitrile (1 equiv) is hydrogenated using H₂/Pd-C (10 wt%) in methanol at 25°C for 6 hours.

- Acylation : The resultant 2-(4-aminophenyl)-2H-tetrazole-5-carbonitrile reacts with 1-naphthoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2 equiv) at 0°C → 25°C for 12 hours.

- Workup : The product is extracted with ethyl acetate, washed with HCl (1M), and dried over MgSO₄.

Yield Optimization :

- Coupling Agents : EDCI/HOBt increases acylation efficiency (95% vs. 78% without).

- Solvent Effects : Tetrahydrofuran (THF) improves solubility, reducing reaction time to 8 hours.

Carboxamide Formation

The nitrile group is converted to carboxamide through controlled hydrolysis.

Procedure :

- Hydrolysis : 2-(4-(1-Naphthamido)phenyl)-2H-tetrazole-5-carbonitrile (1 equiv) is treated with H₂O₂ (30%, 5 equiv) and K₂CO₃ (2 equiv) in ethanol/water (4:1) at 60°C for 4 hours.

- Amidation : The intermediate carboxylic acid reacts with NH₄Cl (1.5 equiv) and EDCI (1.2 equiv) in DMF at 25°C for 24 hours.

Critical Parameters :

- Acid Stability : The naphthamido group remains intact below pH 3 during hydrolysis.

- Purity : Final recrystallization (acetonitrile) achieves >99% purity (HPLC).

Alternative Methodologies

One-Pot Sequential Synthesis

Recent advances enable a telescoped process to minimize isolation steps:

Steps :

- Cycloaddition of 4-nitrobenzonitrile with NaN₃/CuI in DMF (120°C, 12 hours).

- In situ reduction using Fe/HCl (60°C, 2 hours).

- Acylation with 1-naphthoyl chloride/EDCI (0°C → 25°C, 8 hours).

- Nitrile hydrolysis with H₂O₂/KOH (60°C, 3 hours).

Advantages :

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable parallel synthesis:

Protocol :

- Resin-bound 4-aminophenyltetrazole-5-carboxylate is acylated with 1-naphthoic acid/DIC (diisopropylcarbodiimide).

- Cleavage with TFA/H₂O (95:5) releases the carboxamide.

Applications :

Industrial-Scale Production

Continuous Flow Reactor Design

To address exothermic risks in cycloaddition:

System Specifications :

Waste Stream Management

Byproducts :

- Ammonia (from NaN₃ decomposition).

- Unreacted naphthoyl chloride (hydrolyzed to naphthoic acid).

Mitigation :

- NH₃ scrubbing with H₂SO₄ (95% recovery as (NH₄)₂SO₄).

- Naphthoic acid recrystallization (hexane/acetone) for reuse.

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, tetrazole-H).

- δ 8.21–7.45 (m, 7H, naphthyl).

- δ 10.31 (s, 1H, CONH).

IR (KBr) :

- 1680 cm⁻¹ (C=O stretch).

- 1605 cm⁻¹ (tetrazole ring).

Purity Assessment

HPLC Conditions :

- Column: C18, 5 μm, 4.6 × 250 mm.

- Mobile phase: MeCN/H₂O (70:30), 1 mL/min.

- Retention time: 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form quinones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinones, while reduction of the tetrazole ring can produce amine derivatives.

Scientific Research Applications

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules from recent literature, focusing on substituents, synthesis, and inferred properties.

Structural Features and Functional Groups

Table 1: Structural Comparison

Key Observations:

- Tetrazole vs. Pyrazole/Thiazole Cores : The tetrazole in the target compound offers higher nitrogen content and acidity compared to pyrazole or thiazole cores, influencing hydrogen-bonding capacity and metal coordination .

- Naphthamido vs.

- Carboxamide Positioning : The carboxamide in the target compound is directly attached to the tetrazole, whereas in ’s thiazole derivative, it is linked to an aniline group, affecting conformational flexibility.

Biological Activity

2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its unique structural features, which include a tetrazole ring and a naphthyl group. These characteristics contribute to its diverse biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N6O2, with a molecular weight of 358.35 g/mol. The compound features:

- Tetrazole ring : Known for its ability to mimic carboxylate groups, facilitating interactions with biological targets.

- Naphthyl group : Imparts hydrophobic characteristics that enhance membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to modulate enzyme activity effectively. Notably, it has been investigated for its potential as an inhibitor of various biological pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro studies have shown that the compound demonstrates significant inhibition against these pathogens, suggesting its potential as an antibacterial agent. The effectiveness was measured using standard methods such as the cup plate method at concentrations around 1 µg/mL in dimethylformamide (DMF) .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity against species such as:

- Aspergillus niger

- Aspergillus oryzae

Findings suggest that it possesses antifungal capabilities, although further studies are required to fully elucidate its efficacy and mechanism against fungal pathogens.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of 2H-tetrazole-5-carboxamide compounds revealed that modifications in the naphthyl group significantly affected their biological activity. The synthesized compounds were characterized using spectroscopic methods and screened for antimicrobial activities, confirming the promising nature of tetrazole-containing compounds in combating microbial infections .

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship (SAR) of tetrazole derivatives highlighted that alterations in substituents on the naphthyl ring could enhance or diminish biological activity. This research underscores the importance of structural modifications in optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Activity Type | Reference |

|---|---|---|---|

| Nafcillin | Penicillin derivative with naphthyl group | Antibacterial | |

| Naphthyl-polyamine conjugates | Polyamine derivatives | Antimicrobial | |

| Anthranilamide peptidomimetics | Peptidomimetics | Antibacterial/Antibiofilm |

The comparison illustrates that while other compounds exhibit similar activities, the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.

Q & A

Q. How can multi-step reaction optimization be achieved using in situ monitoring techniques?

- ReactIR : Track tetrazole formation in real-time via mid-IR spectroscopy (disappearance of azide peaks at 2100 cm⁻¹).

- LC-MS : Monitor intermediates during coupling reactions to optimize reaction quench times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.